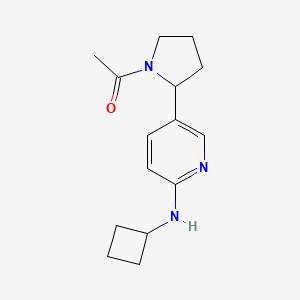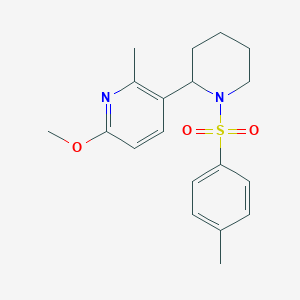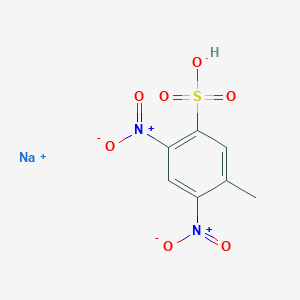
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is an organic compound with the molecular formula C15H17FN2O. It is a derivative of aniline, featuring a fluorine atom, an isopropyl group, and a methoxypyridinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: A simpler analogue with a fluorine atom on the aniline ring.
2-Isopropylaniline: Contains an isopropyl group on the aniline ring.
6-Methoxypyridin-4-ylamine: Features a methoxypyridinyl group similar to the target compound.
Uniqueness: 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom, isopropyl group, and methoxypyridinyl group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C15H17FN2O |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
4-fluoro-2-(2-methoxypyridin-4-yl)-6-propan-2-ylaniline |
InChI |
InChI=1S/C15H17FN2O/c1-9(2)12-7-11(16)8-13(15(12)17)10-4-5-18-14(6-10)19-3/h4-9H,17H2,1-3H3 |
Clé InChI |
HRAPTRWOBFAUFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1N)C2=CC(=NC=C2)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)



![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

